

# In Vitro Susceptibility of Streptococcal Strains to Benzathine Penicillin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Penicillins, particularly **benzathine** penicillin G, have long been a cornerstone in the treatment of infections caused by various species of Streptococcus. Their efficacy is rooted in their ability to inhibit bacterial cell wall synthesis. However, the emergence of strains with reduced susceptibility necessitates continuous surveillance and a thorough understanding of the interplay between the antibiotic and the pathogen. This technical guide provides an in-depth overview of the in vitro susceptibility of clinically relevant streptococcal strains to **benzathine** penicillin, details the standardized methodologies for its determination, and illustrates the key mechanisms of action and resistance.

## **Data Presentation: Quantitative Susceptibility Data**

The in vitro activity of **benzathine** penicillin against streptococcal isolates is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize MIC data for key streptococcal species. Interpretive criteria for susceptibility are established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4]

#### **Streptococcus pyogenes (Group A Streptococcus)**



S. pyogenes remains largely susceptible to penicillin, which is the drug of choice for treating infections like pharyngitis.[5] While resistance is rare, some isolates with reduced susceptibility have been reported, often associated with mutations in the penicillin-binding protein 2X (pbp2x) gene.[6]

| Study<br>Reference            | Number of<br>Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | Penicillin<br>Resistance<br>Rate                          |
|-------------------------------|-----------------------|---------------|---------------|-----------------------------------------------------------|
| Ndiaye et al.<br>(Senegal)[5] | 40                    | -             | 0.023         | 0% (2<br>intermediate)                                    |
| Musser et al.<br>(Global)[6]  | Subset of 7,025       | -             | -             | Reduced<br>susceptibility<br>linked to pbp2x<br>mutations |
| Doğan et al.<br>(Turkey)[7]   | -                     | -             | -             | 0%                                                        |
| Agrawal et al.[7]             | -                     | -             | -             | Reports of resistance                                     |

#### **Streptococcus agalactiae (Group B Streptococcus)**

Group B Streptococcus (GBS) is a leading cause of neonatal infections. Penicillin is the primary agent for prophylaxis and treatment.[8] While isolates are generally considered susceptible, surveillance is ongoing.[9][10][11]



| Study<br>Reference                | Number of<br>Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | Penicillin<br>Resistance<br>Rate       |
|-----------------------------------|-----------------------|---------------|---------------|----------------------------------------|
| Hrelic et al.<br>(Canada)[12]     | 158                   | -             | -             | 0% (Highest MIC<br>0.064 μg/mL)        |
| Martins et al. (Argentina)[11]    | 62                    | -             | -             | 0%                                     |
| Hays et al. (USA) [10]            | 192                   | -             | -             | 0%                                     |
| Metcalf et al.<br>(USA)[9]        | 102                   | 0.064         | 0.064         | 0%                                     |
| Giermaziak et al.<br>(Poland)[13] | 165                   | -             | -             | 0% (MIC range<br>0.032-0.125<br>μg/mL) |

### Streptococcus pneumoniae

Penicillin resistance in S. pneumoniae is a significant clinical concern and is primarily mediated by alterations in penicillin-binding proteins (PBPs) that reduce their affinity for  $\beta$ -lactam antibiotics.[14][15][16][17] The interpretation of MIC values for S. pneumoniae often depends on the site of infection (meningeal vs. non-meningeal).[2][18]



| Study<br>Reference                          | Number of<br>Isolates | Penicillin<br>Susceptibility<br>Status                     | MIC50 (μg/mL) | MIC90 (μg/mL)                                      |
|---------------------------------------------|-----------------------|------------------------------------------------------------|---------------|----------------------------------------------------|
| Jones et al.<br>(Canada, 2002)<br>[19]      | 2,539                 | 15.0% non-<br>susceptible                                  | -             | -                                                  |
| Jacobs et al.<br>(USA)[20]                  | 108                   | 49 susceptible,<br>33 intermediate,<br>26 resistant        | -             | Cefotaxime<br>MIC90: 0.06 (S),<br>0.5 (I), 2.0 (R) |
| Imöhl et al.<br>(Germany, 1997-<br>2013)[2] | 20,437                | 5.3%<br>intermediate,<br>1.4% resistant<br>(pre-2008 CLSI) | -             | -                                                  |
| Pfaller et al.<br>(USA)[21]                 | 183                   | 32.8% S, 36.1%<br>I, 31.1% R (Agar<br>dilution)            | -             | -                                                  |

# **Viridans Group Streptococci (VGS)**

This heterogeneous group of streptococci are common inhabitants of the oral flora and can cause infective endocarditis. Penicillin susceptibility is variable, with resistance being more common in this group compared to beta-hemolytic streptococci.[22][23]

| Study Reference                            | Number of Isolates        | Penicillin Susceptibility<br>Rate                          |
|--------------------------------------------|---------------------------|------------------------------------------------------------|
| Biedenbach et al. (USA, 1994-<br>2002)[24] | -                         | 3 isolates were penicillin non-<br>susceptible             |
| Doern et al. (Global)[25]                  | 27 (from endophthalmitis) | 85.7%                                                      |
| Mushtaq et al. (South Africa) [26]         | 211                       | 62%                                                        |
| Jacobs et al. (USA, 2010-<br>2020)[23]     | 14,981                    | 71.0% (S. mitis), 80.9% (S. oralis), 86.3% (non-speciated) |



## **Experimental Protocols**

Accurate determination of in vitro susceptibility is critical. The following are standardized methods for testing streptococcal susceptibility to penicillin.

#### **Broth Microdilution Method**

This method is considered a gold standard for determining MICs.[27]

- Inoculum Preparation:
  - Select three to five well-isolated colonies of the streptococcal strain from an overnight culture on a non-selective agar plate (e.g., sheep blood agar).
  - Suspend the colonies in a sterile liquid medium (e.g., saline or Mueller-Hinton broth).
  - Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.[1]
  - This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.[21]
- Preparation of Microdilution Plates:
  - Use sterile 96-well microtiter plates.
  - Prepare serial twofold dilutions of benzathine penicillin in cation-adjusted Mueller-Hinton broth supplemented with 2-5% lysed horse blood.[21][24] The concentration range should bracket the expected MIC values.
  - Dispense 100 μL of each antibiotic dilution into the wells. A growth control well (no antibiotic) and a sterility control well (no bacteria) should be included.
- Inoculation and Incubation:
  - Inoculate each well (except the sterility control) with the standardized bacterial suspension.



- Incubate the plates at 35°C ± 2°C in ambient air for 20-24 hours. For fastidious organisms like S. pneumoniae, incubation in an atmosphere of 5% CO2 may be required.[1]
- Interpretation of Results:
  - Following incubation, examine the plates for visible bacterial growth (turbidity or a pellet at the bottom of the well).
  - The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
     [28]

# **Disk Diffusion (Kirby-Bauer) Method**

This method provides a qualitative assessment of susceptibility (susceptible, intermediate, or resistant) based on the size of the zone of inhibition around an antibiotic-impregnated disk.

- Inoculum Preparation:
  - Prepare an inoculum suspension with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[27]
- Inoculation of Agar Plate:
  - Use a sterile cotton swab to evenly inoculate the entire surface of a Mueller-Hinton agar
     plate supplemented with 5% sheep blood.[1]
  - Allow the plate to dry for 3-5 minutes but no more than 15 minutes.
- Application of Antibiotic Disks:
  - Aseptically place a paper disk containing a standardized amount of penicillin (e.g., 10 units) onto the agar surface.
  - For S. pneumoniae, a 1 µg oxacillin disk is often used as a surrogate for screening for penicillin resistance. Isolates with a zone of inhibition of ≤19 mm should be further tested by an MIC method. [21][29]
- Incubation:



- Invert the plates and incubate at 35°C ± 2°C for 20-24 hours. Incubation in 5% CO2 is recommended for streptococci.[1]
- · Measurement and Interpretation:
  - Measure the diameter of the zone of complete growth inhibition in millimeters.
  - Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameter to the established breakpoints provided by CLSI or EUCAST.[1]

# Mandatory Visualizations Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in penicillin susceptibility testing.



Click to download full resolution via product page

Caption: Mechanism of penicillin action and resistance in Streptococcus.





Click to download full resolution via product page

Caption: Workflow for the broth microdilution susceptibility test.





Click to download full resolution via product page

Caption: Workflow for the disk diffusion susceptibility test.

## Conclusion



While **benzathine** penicillin remains a highly effective agent against many streptococcal species, particularly S. pyogenes and S. agalactiae, the landscape of antimicrobial susceptibility is dynamic. The prevalence of resistance in S. pneumoniae and the increasing non-susceptibility in Viridans group streptococci underscore the critical need for diligent in vitro susceptibility testing. Adherence to standardized protocols, such as those detailed in this guide, is paramount for generating accurate and reproducible data. This information is essential for guiding clinical therapy, informing public health strategies, and driving the development of new antimicrobial agents. The molecular mechanisms of resistance, primarily through alterations in penicillin-binding proteins, continue to be an important area of research for understanding and overcoming these challenges.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. nicd.ac.za [nicd.ac.za]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. megumed.de [megumed.de]
- 4. iacld.com [iacld.com]
- 5. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduced In Vitro Susceptibility of Streptococcus pyogenes to β-Lactam Antibiotics Associated with Mutations in the pbp2x Gene Is Geographically Widespread - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nih.org.pk [nih.org.pk]
- 9. Antimicrobial Susceptibilities of Group B Streptococcus Isolates from Prenatal Screening Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibilities of Group B Streptococci Isolated from Patients with Invasive Disease: 10-Year Perspective PMC [pmc.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 11. Antibiotic susceptibility patterns and prevalence of group B Streptococcus isolated from pregnant women in Misiones, Argentina PMC [pmc.ncbi.nlm.nih.gov]
- 12. Penicillin susceptibility and macrolide-lincosamide-streptogramin B resistance in group B Streptococcus isolates from a Canadian hospital PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. antibiotics By what mechanism does penicillin resistance usually develop in Streptococcus pneumoniae? - Biology Stack Exchange [biology.stackexchange.com]
- 16. Mechanisms of Penicillin Resistance in Streptococcus pneumoniae: Targets, Gene Transfer and Mutations | Semantic Scholar [semanticscholar.org]
- 17. Resistance to β-lactams in Streptococcus pneumoniae | Revista Argentina de Microbiología / Argentinean Journal of Microbiology [elsevier.es]
- 18. Impact of the revised penicillin susceptibility breakpoints for Streptococcus pneumoniae on antimicrobial resistance rates of meningeal and non-meningeal pneumococcal strains -PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Antimicrobial Susceptibilities of Streptococcus pneumoniae Clinical Isolates Obtained in Canada in 2002 PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of E test with standard broth microdilution for determining antibiotic susceptibilities of penicillin-resistant strains of Streptococcus pneumoniae PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure PMC [pmc.ncbi.nlm.nih.gov]
- 22. panel.aam.org.ar [panel.aam.org.ar]
- 23. Antibiotic susceptibility patterns of viridans group streptococci isolates in the United States from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antimicrobial Susceptibility Patterns among Viridans Group Streptococcal Isolates from Infective Endocarditis Patients from 1971 to 1986 and 1994 to 2002 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. iovs.arvojournals.org [iovs.arvojournals.org]
- 26. In vitro antimicrobial susceptibility of viridans streptococci isolated from blood cultures PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. asm.org [asm.org]
- 28. m.youtube.com [m.youtube.com]



- 29. Evaluation of the PASCO Strep Plus Broth Microdilution Antimicrobial Susceptibility Panels for Testing Streptococcus pneumoniae and Other Streptococcal Species - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vitro Susceptibility of Streptococcal Strains to Benzathine Penicillin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666193#in-vitro-susceptibility-of-streptococcal-strains-to-benzathine-penicillin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com